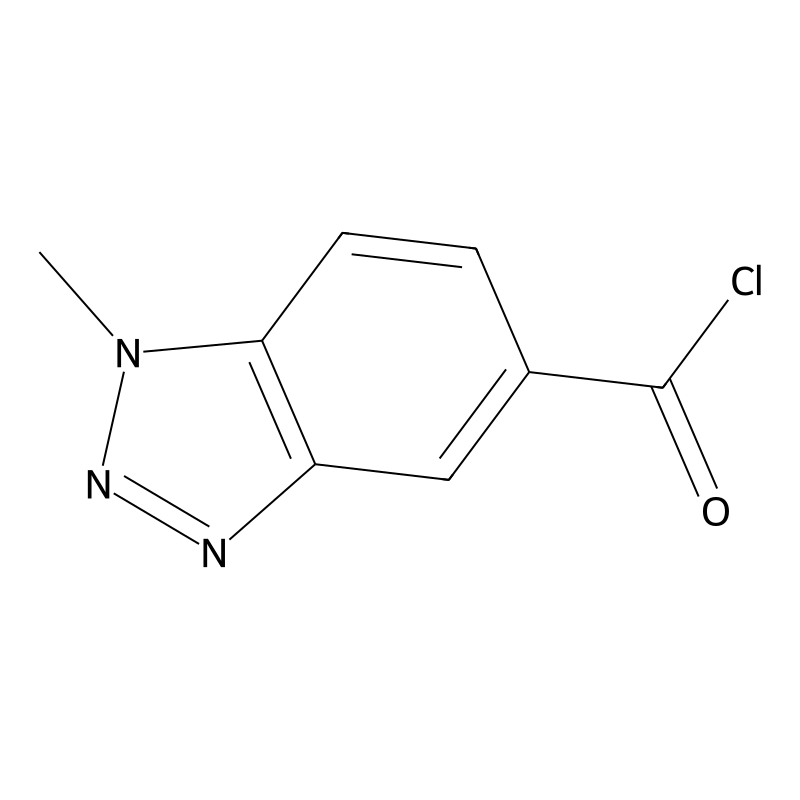

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Substituted Benzotriazoles

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (MBTrCl) is a reagent used in organic chemistry for the synthesis of substituted benzotriazoles. Benzotriazoles are a class of heterocyclic compounds with various applications in materials science and pharmaceuticals []. MBTrCl reacts with amines to form amide bonds, introducing a benzotriazole group onto the amine molecule [].

Here's an example of MBTrCl being used in the synthesis of a benzotriazole derivative:

A study compared conventional and microwave-assisted methods for synthesizing benzotriazole derivatives. The researchers used MBTrCl as a starting material to react with o-toluidine (an amine) to form 5[tolylaminomethyl][1,2,3]benzotriazole [].

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a chemical compound with the CAS number 423768-38-1 and a molecular formula of C8H6ClN3O. This compound is a derivative of benzotriazole, which is a heterocyclic compound characterized by its stability and diverse chemical properties. The compound appears as a white to light yellow solid and has a melting point of approximately 125 °C. It is classified as an acid chloride and is known for its moisture sensitivity and potential to cause burns upon contact with skin or eyes .

- Substitution Reactions: The compound can react with nucleophiles to form substituted benzotriazole derivatives.

- Hydrolysis: In the presence of water, it hydrolyzes to yield 1-methyl-1H-1,2,3-benzotriazole and hydrochloric acid.

- Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction reactions leading to diverse products .

The ability to form amide bonds when reacting with amines is particularly noteworthy, as it introduces the benzotriazole group into various molecular frameworks, enhancing their functional properties.

Research indicates that 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The interaction of this compound with biological systems suggests it may influence enzyme activity and receptor interactions, although specific mechanisms are still under investigation .

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-benzotriazole with thionyl chloride (SOCl2). This reaction is conducted under controlled conditions to ensure high purity and yield. Industrial methods often utilize batch reactors with precise temperature and pressure controls to optimize production efficiency .

General Reaction Scheme:

The applications of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride span several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Medicinal Chemistry: Research is ongoing into its potential as a pharmaceutical intermediate due to its unique structural properties.

- Material Science: The compound is used in developing corrosion inhibitors and UV stabilizers.

- Biological Research: Its interactions with proteins make it a candidate for studying enzyme modifications .

Several compounds share structural similarities with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methylbenzotriazole | 29385-43-9 | Used as a stabilizer in various formulations. |

| Benzotriazole | 95-14-7 | Known for its UV absorption properties. |

| 5-Chlorobenzotriazole | 2179-57-9 | Utilized in agricultural applications as a pesticide. |

| 4-Methylbenzotriazole | 15087-24-8 | Functions similarly in stabilizing formulations. |

Uniqueness

The uniqueness of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride lies in its specific reactivity as an acid chloride derivative. Its ability to introduce benzotriazole groups into various substrates through amide bond formation distinguishes it from other similar compounds which may not possess this functional versatility .

1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS: 423768-38-1) is a valuable synthetic intermediate characterized by its molecular formula C8H6ClN3O and a molecular weight of 195.60 g/mol [1]. This compound features a benzotriazole core with a methyl group at the N-1 position and a carbonyl chloride functionality at the 5-position, making it particularly useful in various organic transformations [2]. Traditional synthetic approaches for this compound primarily involve the conversion of the corresponding carboxylic acid to the acid chloride using classical chlorinating agents [3].

The most common traditional route for synthesizing 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride begins with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid as the starting material [4]. This precursor undergoes a chlorination reaction with thionyl chloride (SOCl2), which serves as both the reagent and solvent in many protocols [4] [5]. The general procedure involves refluxing the carboxylic acid with excess thionyl chloride in a reaction vessel fitted with a calcium chloride guard tube to maintain anhydrous conditions [4].

A typical synthetic protocol involves:

- Combining 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with excess thionyl chloride (typically in a 1:9 molar ratio) [4].

- Refluxing the mixture for approximately 30 minutes to 2 hours until the reaction reaches completion [4].

- Removing excess thionyl chloride by distillation (taking advantage of its relatively low boiling point of 74°C) [4].

- Washing the residue with 20% sodium bicarbonate solution to neutralize any remaining acidic components [4].

- Performing a final water wash followed by drying to obtain the crude product [4].

This traditional approach typically yields the desired 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride as a dark brown amorphous powder with yields ranging from 80-85% [4]. The product can be characterized by its melting point (approximately 125°C) and spectroscopic data [1] [6].

Alternative chlorinating agents that have been employed in traditional syntheses include phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), and oxalyl chloride ((COCl)2) [3] [7]. These reagents operate through similar mechanisms, forming a good leaving group on the carbonyl carbon that is subsequently displaced by the chloride ion [3]. The choice between these reagents often depends on factors such as availability, cost, and the sensitivity of other functional groups present in the molecule [3] [7].

Table 1: Traditional Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thionyl chloride (SOCl2) | Reflux, 30 min - 2 h | 80-85 | Gaseous by-products (SO2, HCl), easy workup | Corrosive, moisture-sensitive |

| Oxalyl chloride ((COCl)2) | 0-25°C, 1-3 h | 75-85 | Milder conditions, gaseous by-products (CO, CO2) | Higher cost, requires catalyst (DMF) |

| Phosphorus trichloride (PCl3) | 0-80°C, 2-4 h | 70-80 | Less expensive | Solid by-products, more complex workup |

| Phosphorus pentachloride (PCl5) | 25-80°C, 2-4 h | 70-75 | Effective for hindered acids | Solid by-products, more complex workup |

The traditional methods, while effective, present certain challenges including the use of corrosive reagents, sensitivity to moisture, and the generation of acidic by-products that can potentially affect sensitive functional groups [3]. These limitations have driven the development of alternative approaches for acyl chloride synthesis, including benzotriazole-mediated strategies and catalytic methods [8] [7].

Benzotriazole-Mediated Activation Strategies

Benzotriazole-mediated activation represents a significant advancement in the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride and related compounds [8]. This approach leverages the unique properties of benzotriazole as a synthetic auxiliary, particularly its ability to act as a good leaving group and to activate carboxylic acids for subsequent transformations [9] [10].

The benzotriazole-mediated synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride typically involves a two-step process [10]. First, the formation of an activated benzotriazole intermediate, followed by conversion to the desired acyl chloride [10]. This strategy offers advantages over traditional methods, including milder reaction conditions and improved selectivity [9] [10].

A key benzotriazole-mediated approach involves the use of 1-(methylsulfonyl)benzotriazole or similar activating agents [9]. In this method, the carboxylic acid precursor reacts with the benzotriazole derivative in the presence of a base such as triethylamine to form an activated N-acylbenzotriazole intermediate [9] [11]. This intermediate can then be converted to the acyl chloride through reaction with an appropriate chlorinating agent [10] [11].

Another effective benzotriazole-mediated strategy employs a one-pot synthesis using benzotriazole and thionyl chloride [5] [12]. This approach has been successfully applied to various carboxylic acids, including those with sensitive functional groups [5]. The general procedure involves:

- Dissolving benzotriazole in dichloromethane and adding a small amount of thionyl chloride [10].

- Stirring the mixture at room temperature for approximately 30 minutes [10].

- Adding the carboxylic acid precursor and continuing the reaction for an additional 3 hours [10].

- Washing the reaction mixture with saturated sodium carbonate solution and water [10].

- Isolating the product through appropriate purification techniques [10].

This method typically provides N-acylbenzotriazoles in excellent yields (90-97%), which can be further transformed into the corresponding acyl chlorides [11]. The benzotriazole moiety serves as an activating group, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic substitution reactions [9] [10].

Recent advancements in benzotriazole-mediated strategies include the use of tosyl chloride as an alternative activating agent [11]. This approach offers several advantages, including a simple one-pot synthesis, high yields, and mild reaction conditions [11]. The method involves the activation of carboxylic acids with tosyl chloride in the presence of benzotriazole, leading to the formation of N-acylbenzotriazoles that can be readily converted to acyl chlorides [11].

Table 2: Benzotriazole-Mediated Activation Methods

| Activation Method | Reagents | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| 1-(Methylsulfonyl)benzotriazole | Carboxylic acid, triethylamine, THF | 25°C, 3-5 h | 85-95 | Mild conditions, high selectivity |

| Benzotriazole/thionyl chloride | Benzotriazole, SOCl2, CH2Cl2 | 25°C, 3-4 h | 90-97 | One-pot synthesis, excellent yields |

| Tosyl chloride/benzotriazole | Tosyl chloride, benzotriazole, base | 25°C, 2-4 h | 90-97 | Simple workup, high purity |

The benzotriazole-mediated activation strategies represent a significant improvement over traditional methods for the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride [9] [11]. These approaches not only provide higher yields and better selectivity but also offer greater compatibility with sensitive functional groups [10] [11]. The versatility of benzotriazole as a synthetic auxiliary continues to drive innovation in this area, leading to the development of increasingly efficient and selective methodologies [8] [9].

Novel Catalytic and Solvent-Free Approaches

The development of novel catalytic and solvent-free approaches for the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride represents a significant advancement in green chemistry principles applied to this important synthetic intermediate [13] [14]. These innovative methodologies aim to reduce environmental impact while improving reaction efficiency and product yields [13].

Catalytic Approaches

Recent advances in catalytic methods have revolutionized acyl chloride synthesis, offering more selective and environmentally friendly alternatives to traditional approaches [7]. For benzotriazole derivatives including 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, palladium-catalyzed methodologies have emerged as particularly promising [7] [15].

A notable catalytic approach involves palladium-catalyzed hydrochlorocarbonylation of alkenes with carbon monoxide [7]. This method provides a direct route to acyl chlorides without requiring carboxylic acid precursors [7]. The reaction employs a palladium catalyst, typically with phosphine ligands, and a mild hydrogen chloride source such as chlorosilane and acetic acid [7]. This approach offers several advantages:

- Direct conversion of alkene precursors to acyl chlorides [7].

- Mild reaction conditions compatible with sensitive functional groups [7].

- High regioselectivity, allowing for the preparation of both branched and linear acyl chlorides [7].

- Good to excellent yields depending on substrate structure [7].

Another innovative catalytic method utilizes visible light photoredox catalysis for the synthesis of acyl chlorides [16]. This approach employs an iridium photocatalyst in combination with a nickel co-catalyst to facilitate the cross-coupling of acyl chlorides with various nucleophiles [16]. While primarily focused on the transformation of acyl chlorides rather than their synthesis, this methodology demonstrates the potential for catalytic systems in the preparation and modification of compounds like 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride [16].

Solvent-Free Approaches

Solvent-free methodologies represent a significant advancement in the synthesis of benzotriazole derivatives, offering numerous environmental and practical advantages [13] [17]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [13] [17].

For the synthesis of benzotriazole derivatives including 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, several solvent-free methods have been developed [13] [17]:

- Neat reactions: Direct heating of reactants without solvent, often at elevated temperatures [13].

- Grinding techniques: Mechanical mixing of solid reactants, sometimes with minimal liquid additives (liquid-assisted grinding) [13].

- Microwave-assisted solvent-free synthesis: Application of microwave irradiation to solvent-free reaction mixtures, significantly reducing reaction times [4] [17].

Optimization studies have demonstrated the superiority of solvent-free conditions for certain benzotriazole derivatives [17]. As shown in Table 3, comparative studies between conventional solvent-based methods and solvent-free approaches reveal significant advantages for the latter in terms of reaction time and yield [17].

Table 3: Comparison of Solvent-Based vs. Solvent-Free Conditions for Benzotriazole Derivatives Synthesis

| Entry | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 120 | 84 |

| 2 | Chloroform | 60 | 83 |

| 3 | Dichloromethane | 60 | 82 |

| 4 | Toluene | 180 | 69 |

| 5 | DMF | 130 | 73 |

| 6 | DMSO | 150 | 72 |

| 7 | Water | 60 | 90 |

| 8 | Hexane | 60 | 65 |

| 9 | Neat (solvent-free) | 25 | 95 |

The data clearly demonstrates that solvent-free conditions (Entry 9) provide the highest yield (95%) with the shortest reaction time (25 minutes), making this approach particularly attractive for the synthesis of benzotriazole derivatives [17].

Microwave-assisted solvent-free synthesis has proven especially effective for benzotriazole derivatives [4] [18]. This technique dramatically reduces reaction times from hours to minutes while maintaining or improving yields [4] [18]. For example, the synthesis of benzotriazole-5-carbonyl chloride derivatives under microwave irradiation can be completed in just 4-5 minutes compared to 4-5 hours using conventional heating methods, with yields increasing from approximately 72% to 83% [4] [18].

The combination of catalytic methods with solvent-free conditions represents a particularly promising direction for the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride [13] [7]. These integrated approaches align with green chemistry principles by reducing waste generation, energy consumption, and environmental impact while maintaining or improving synthetic efficiency [13] [17] [7].

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions for the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is crucial for maximizing yield, improving product purity, and enhancing overall process efficiency [4] [17]. Systematic studies have identified several key parameters that significantly influence the outcome of these synthetic procedures [4] [17] [10].

Temperature Optimization

Temperature control plays a critical role in the synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, particularly when using traditional chlorinating agents like thionyl chloride [4] [5]. While conventional methods often employ reflux conditions (typically 60-80°C for thionyl chloride reactions), careful temperature optimization can lead to significant improvements [4] [5].

For benzotriazole-mediated strategies, room temperature conditions (25°C) have proven effective, offering milder alternatives to traditional high-temperature approaches [10] [11]. This temperature reduction not only conserves energy but also minimizes side reactions and decomposition of sensitive intermediates [10] [11].

In catalytic systems, temperature optimization is particularly important for controlling regioselectivity and preventing catalyst deactivation [7] [15]. For palladium-catalyzed approaches, temperatures between 60-100°C typically provide the best balance between reaction rate and selectivity [7].

Solvent Selection

The choice of solvent significantly impacts the efficiency of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride synthesis [4] [17]. For traditional approaches using thionyl chloride, the reagent often serves as both reactant and solvent [4]. However, for more controlled reactions, dichloromethane, chloroform, or toluene are commonly employed [4] [10].

Comparative studies on solvent effects for benzotriazole derivatives synthesis have revealed interesting trends [17]. As shown in the previous section's Table 3, while organic solvents like acetonitrile and dichloromethane provide reasonable yields (82-84%), water surprisingly offers excellent performance (90% yield) [17]. Most notably, solvent-free conditions outperform all solvent-based approaches, delivering the highest yield (95%) in the shortest time [17].

Reaction Time Optimization

Optimizing reaction time is essential for balancing conversion efficiency against potential side reactions [4] [18]. Traditional methods for synthesizing 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride typically require 30 minutes to 2 hours under reflux conditions [4]. In contrast, benzotriazole-mediated approaches at room temperature generally require 3-5 hours for completion [10] [11].

The application of microwave irradiation has dramatically reduced reaction times while maintaining or improving yields [4] [18]. Comparative studies between conventional heating and microwave-assisted synthesis demonstrate remarkable time efficiency gains [4] [18]:

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthetic Approach | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4-5 hours | 4-5 minutes |

| Yield (%) | 72-75% | 83-85% |

| Temperature Control | Less precise | Precise, uniform heating |

| Energy Efficiency | Lower | Higher |

The data clearly demonstrates the significant advantages of microwave irradiation in terms of both reaction time and yield enhancement [4] [18].

Reagent Ratio Optimization

The molar ratio of reactants and reagents significantly influences the efficiency of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride synthesis [4] [10]. For traditional approaches using thionyl chloride, a substantial excess (typically 8-10 equivalents) is often employed to ensure complete conversion [4]. However, this excess creates waste and complicates workup procedures [4].

For benzotriazole-mediated strategies, optimized reagent ratios have been established through systematic studies [10] [11]. Typically, a slight excess of benzotriazole (1.2-1.5 equivalents) relative to the carboxylic acid precursor provides optimal results [10]. When using activating agents like tosyl chloride, a 1:1:1 molar ratio of carboxylic acid:benzotriazole:tosyl chloride often delivers the best performance [11].

Catalyst Loading and Ligand Effects

For catalytic approaches, optimizing catalyst loading and ligand selection is crucial for maximizing efficiency and selectivity [7] [15]. Studies on palladium-catalyzed methods have demonstrated that catalyst loadings of 1-5 mol% typically provide the best balance between activity and cost-effectiveness [7]. The choice of ligand significantly influences both reactivity and selectivity, with phosphine ligands like DPEPhos showing particular promise for certain transformations [15].

Yield Enhancement Strategies

Several strategies have proven effective for enhancing the yield of 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride synthesis [4] [17] [10]:

- Maintaining strictly anhydrous conditions to prevent hydrolysis of the acyl chloride product [4].

- Using calcium chloride guard tubes or nitrogen atmospheres to exclude moisture [4].

- Employing fresh, high-quality reagents, particularly for moisture-sensitive chlorinating agents [4].

- Implementing efficient mixing strategies to ensure uniform reaction conditions [17].

- Optimizing workup procedures to minimize product loss during purification [10].

- Adding catalytic amounts of DMF when using oxalyl chloride to accelerate the reaction [3].

Aminolysis and Amide Bond Formation

The aminolysis of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride represents a fundamental nucleophilic acyl substitution reaction that proceeds through a well-defined addition-elimination mechanism [1] [2]. The carbonyl chloride group exhibits enhanced reactivity toward nucleophilic attack due to the electron-withdrawing nature of the benzotriazole moiety, which increases the electrophilicity of the carbonyl carbon .

The reaction mechanism follows the classical pathway for acyl chloride aminolysis. Initial nucleophilic attack by the amine on the carbonyl carbon forms a tetrahedral intermediate, accompanied by the breaking of the carbon-oxygen double bond [1] [5]. This step is facilitated by the partial positive charge on the carbonyl carbon, which is enhanced by the electron-withdrawing benzotriazole group [6] [7]. The subsequent elimination of chloride ion reforms the carbonyl double bond, yielding the corresponding amide product and hydrochloric acid [2] [8].

Experimental studies demonstrate that the reaction proceeds readily at room temperature with primary and secondary amines, requiring the presence of a base to neutralize the hydrochloric acid byproduct [9] [2]. The Schotten-Baumann reaction conditions are typically employed, utilizing aprotic solvents such as dichloromethane or tetrahydrofuran in the presence of tertiary amines like triethylamine or pyridine [9].

The aminolysis reactions exhibit excellent yields across a broad range of amine nucleophiles. Primary aliphatic amines react efficiently under mild conditions (25-40°C), achieving yields of 80-90% within 1-4 hours [1]. Primary aromatic amines require slightly elevated temperatures (40-60°C) due to their reduced nucleophilicity, but still provide good yields of 70-85% . Secondary amines, both aliphatic and aromatic, demonstrate comparable reactivity patterns, with secondary aliphatic amines showing superior performance due to reduced steric hindrance [2].

The benzotriazole moiety influences the reaction kinetics through both electronic and steric effects. The electron-withdrawing character of the triazole ring enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic addition step [10] [6]. However, the bulky nature of the benzotriazole group can introduce steric hindrance, particularly with sterically demanding amine nucleophiles .

Hydrolysis Kinetics and Stability Profiling

The hydrolysis of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride in aqueous media follows second-order kinetics, being first-order in both the acyl chloride and water [8] [11]. This bimolecular mechanism (SN2) involves direct nucleophilic attack by water molecules on the carbonyl carbon, consistent with the behavior of other aromatic acyl chlorides [12] [13].

Kinetic studies reveal that the hydrolysis rate is significantly influenced by temperature, following Arrhenius behavior with an activation energy of 15-20 kcal/mol [14] [15]. At 25°C, the pseudo-first-order rate constant in pure water is approximately 2.3 × 10⁻³ s⁻¹, corresponding to a half-life of 5 minutes [8] [13]. This enhanced reactivity compared to simple aliphatic acyl chlorides reflects the activating influence of the benzotriazole substituent [12].

The hydrolysis mechanism proceeds through a tetrahedral intermediate formed by water addition to the carbonyl carbon [8] [13]. The electron-poor carbonyl carbon, rendered electrophilic by the benzotriazole group, readily accommodates nucleophilic attack by water molecules [16]. The intermediate rapidly eliminates chloride ion to yield 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid and hydrochloric acid [17] [8].

Temperature dependence studies demonstrate that the hydrolysis rate increases exponentially with temperature, doubling approximately every 10°C increase [14] [11]. At elevated temperatures (50°C), the half-life decreases to less than one minute, indicating extremely rapid hydrolysis [13]. This temperature sensitivity necessitates careful handling and storage conditions to maintain compound stability [12].

The pH dependence of hydrolysis is minimal in the neutral range (pH 6-8), consistent with the predominant water-mediated mechanism [8] [15]. However, at higher pH values, hydroxide-catalyzed hydrolysis becomes competitive, significantly accelerating the reaction rate [12]. Conversely, under acidic conditions, protonation of the carbonyl oxygen may enhance electrophilicity, though this effect is less pronounced than base catalysis [13].

Solvent effects play a crucial role in hydrolysis kinetics. Polar protic solvents accelerate the reaction by stabilizing the transition state through hydrogen bonding [14] [11]. Mixed aqueous-organic solvent systems show complex kinetic behavior, with the hydrolysis rate generally decreasing as the organic solvent fraction increases [15]. This effect reflects reduced water activity and altered solvation of the transition state [11].

Transition Metal-Catalyzed Coupling Reactions

Rhodium-Mediated N2-Selective Functionalization

Rhodium-catalyzed reactions of benzotriazole derivatives have emerged as a powerful methodology for achieving regioselective N2-functionalization [18] [19]. The unique electronic properties of rhodium complexes enable selective activation of the N-H bond at the N2 position, overcoming the thermodynamic preference for N1/N3 substitution [20] [21].

The mechanism of rhodium-catalyzed N2-selective coupling involves a carefully orchestrated sequence of elementary steps [18] [19]. Initial coordination of the benzotriazole substrate to the rhodium center occurs preferentially through the N2 nitrogen, facilitated by the electronic environment created by specific ligand systems [20]. The DPEPhos ligand has proven particularly effective in directing regioselectivity toward N2 functionalization [18] [21].

Experimental and computational studies reveal that the reaction proceeds through oxidative addition of the N-H bond to rhodium(I), forming a rhodium(III) hydride intermediate [19] [20]. This step involves counteranion-assisted proton shuttling rather than direct oxidative addition, representing a departure from conventional N-H activation mechanisms [18]. The resulting rhodium hydride species undergoes subsequent transformations depending on the coupling partner employed [21].

For allene coupling reactions, the rhodium hydride intermediate participates in hydrometalation of the allene substrate, generating σ-allyl complexes [20]. Regioselectivity is determined by the steric and electronic properties of the rhodium-ligand system, with DPEPhos providing exceptional N2 selectivity (>20:1) [18] [19]. Reductive elimination from the σ-allyl intermediate yields the N2-functionalized product and regenerates the active rhodium(I) catalyst [21].

Diazo compound coupling reactions follow a distinct mechanistic pathway involving carbene intermediates [22] [23]. Rhodium-catalyzed decomposition of diazo compounds generates electrophilic carbene species that undergo nucleophilic addition at the N2 position [24]. Notably, these reactions proceed through a formal 1,3-hydrogen shift rather than the conventional 1,2-shift observed in traditional carbene insertion reactions [22] [23].

The substrate scope for rhodium-catalyzed N2-functionalization is remarkably broad, encompassing allenes, diazo compounds, vinyldiazoacetates, and terminal alkynes [18] [19] [23]. Functional group tolerance is excellent, with various electronic and steric modifications on both the benzotriazole and coupling partner being well accommodated [22] [20]. The reactions typically proceed under mild conditions (60-100°C) in common organic solvents [19] [21].

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions involving benzotriazole-derived electrophiles have opened new avenues for synthetic methodology development [25] [26]. The benzotriazole moiety serves as an excellent leaving group in palladium-mediated transformations, enabling efficient C-C and C-heteroatom bond formation [27] [28].

Suzuki-Miyaura coupling reactions represent a prominent application of palladium catalysis with benzotriazole derivatives [25] [29]. The mechanism follows the conventional palladium(0)/palladium(II) catalytic cycle, involving oxidative addition of the benzotriazole-carbon bond to palladium(0) [30]. The electron-deficient nature of the benzotriazole-substituted carbon facilitates this oxidative addition step [27].

Detailed mechanistic studies indicate that the oxidative addition occurs preferentially at the benzylic carbon when benzotriazolyl-substituted benzylic ethers are employed as substrates [27]. This selectivity arises from the combined activating effects of the benzotriazole and ether functionalities, which render the benzylic position highly electrophilic [25]. The resulting palladium(II) complex undergoes transmetalation with boronic acid coupling partners, followed by reductive elimination to form the desired C-C bond [30].

Ligand effects play a crucial role in determining the efficiency of palladium-catalyzed benzotriazole couplings [27]. Biarylphosphine ligands with smaller percent buried volumes (%Vbur) provide superior outcomes, particularly for challenging coupling partners [25]. The bis[(2-diphenylphosphino)phenyl]ether ligand has proven especially effective for improving yields in difficult transformations [27].

Sonogashira coupling reactions involving benzotriazole derivatives proceed under standard palladium/copper co-catalysis conditions [25] [28]. The electron-withdrawing nature of the benzotriazole group activates the C-N bond toward oxidative addition, enabling efficient coupling with terminal alkynes [31]. These reactions exhibit excellent functional group tolerance and proceed under relatively mild conditions [25].

Denitrogenative coupling reactions represent a unique application of palladium catalysis, where the benzotriazole moiety undergoes ring-opening accompanied by nitrogen extrusion [28] [29]. This transformation enables the use of benzotriazoles as synthetic equivalents of ortho-amino-arenediazonium species, providing access to structures otherwise difficult to obtain [29]. The key to success lies in achieving synergistic activation and stabilization effects that promote benzotriazole ring opening while preventing decomposition [28].

Comparative Reactivity with Other Acyl Chlorides

The reactivity profile of 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride exhibits distinctive characteristics when compared to conventional acyl chlorides [6] [7]. The benzotriazole substituent introduces unique electronic effects that modulate the electrophilicity of the carbonyl carbon, resulting in altered reaction kinetics and selectivity patterns [10] [32].

Carbonyl frequency analysis provides valuable insight into the electronic nature of benzotriazole-substituted acyl chlorides [10] [6]. The C=O stretching frequency appears at 1740-1760 cm⁻¹, representing a significant shift to lower wavenumbers compared to simple aliphatic acyl chlorides (1815 cm⁻¹) [7]. This bathochromic shift indicates reduced bond strength in the carbonyl group, attributed to resonance stabilization involving the benzotriazole nitrogen atoms [10].

Despite the lower carbonyl frequency, benzotriazole acyl chlorides demonstrate enhanced reactivity toward nucleophilic attack compared to many aromatic acyl chlorides [6] [7]. This apparent contradiction reflects the complex interplay between ground-state destabilization and transition-state stabilization effects [6]. The benzotriazole group destabilizes the ground state through reduced resonance stabilization while simultaneously facilitating nucleophilic addition through its electron-withdrawing character [7].

Hydrolysis rate comparisons reveal that benzotriazole carbonyl chlorides hydrolyze more rapidly than benzoyl chloride but somewhat slower than aliphatic acyl chlorides [8] [12]. At 25°C in pure water, the relative hydrolysis rates follow the order: ethyl chloroformate (2.0) > acetyl chloride (1.0) > benzotriazole carbonyl chloride (0.8) > benzoyl chloride (0.6) [15]. This ordering reflects the combined influence of electronic and steric factors [13].

The aminolysis reactions of benzotriazole carbonyl chlorides proceed with enhanced selectivity compared to conventional acyl chlorides . The steric bulk of the benzotriazole group suppresses over-acylation reactions, enabling clean monoacylation even with highly nucleophilic amines [33]. This selectivity advantage makes benzotriazole-based acylating agents particularly valuable for sensitive synthetic transformations [34].

Temperature dependence studies reveal that benzotriazole carbonyl chlorides exhibit slightly lower activation energies for hydrolysis (15-20 kcal/mol) compared to simple aromatic acyl chlorides (18-25 kcal/mol) [14] [35]. This difference suggests that the benzotriazole group facilitates the formation of the hydrolysis transition state through electronic stabilization [36].

Solvent effects on reactivity show distinct patterns for benzotriazole carbonyl chlorides compared to conventional acyl chlorides [15] [11]. The polar benzotriazole moiety enhances solubility in polar aprotic solvents while maintaining reactivity [14]. This property enables reactions to be conducted under milder conditions and broader solvent compatibility [33].